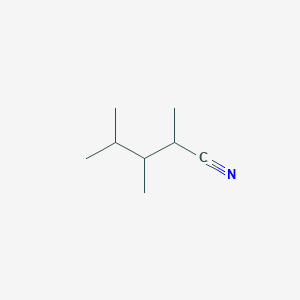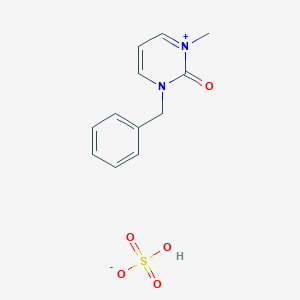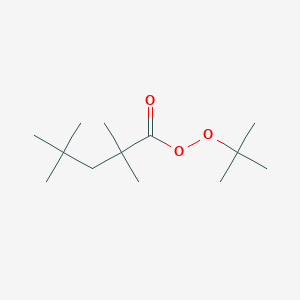
4-(11-Methylhenicosan-11-YL)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(11-Methylhenicosan-11-YL)benzene-1,2-diol: is an organic compound that belongs to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features a long alkyl chain substituted at the fourth position of the benzene ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(11-Methylhenicosan-11-YL)benzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(11-Methylhenicosan-11-YL)benzene-1,2-diol is used as a precursor in the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the effects of long alkyl chains on the biological activity of catechol derivatives. It may also serve as a model compound for understanding the interactions of similar molecules with biological membranes.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that leverage the antioxidant properties of catechol derivatives. The long alkyl chain may enhance the compound’s ability to interact with lipid membranes, potentially improving drug delivery.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants and lubricants. Its unique properties may also find applications in materials science.
Mécanisme D'action
The mechanism of action of 4-(11-Methylhenicosan-11-YL)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The long alkyl chain may facilitate the compound’s incorporation into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Catechol (benzene-1,2-diol): The parent compound with two hydroxyl groups on the benzene ring.
4-Methylcatechol (4-methylbenzene-1,2-diol): A methyl-substituted derivative of catechol.
Hydroquinone (benzene-1,4-diol): A para-dihydroxybenzene isomer.
Uniqueness: 4-(11-Methylhenicosan-11-YL)benzene-1,2-diol is unique due to the presence of a long alkyl chain, which significantly alters its physical and chemical properties compared to other dihydroxybenzenes. This structural feature can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52999-12-9 |
|---|---|
Formule moléculaire |
C28H50O2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
4-(11-methylhenicosan-11-yl)benzene-1,2-diol |
InChI |
InChI=1S/C28H50O2/c1-4-6-8-10-12-14-16-18-22-28(3,25-20-21-26(29)27(30)24-25)23-19-17-15-13-11-9-7-5-2/h20-21,24,29-30H,4-19,22-23H2,1-3H3 |
Clé InChI |
YKJFMBACFVTBCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)(CCCCCCCCCC)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)


![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)
![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)



![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)


